4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one
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Overview
Description
4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one is an organic compound characterized by the presence of a tert-butyl group and two fluorine atoms attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with a fluorinating agent under controlled conditions. The reaction is carried out in a solvent such as toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar in structure but lacks fluorine atoms.
2,6-Di-tert-butyl-4-(4-methylthio)benzylidene)cyclohexa-2,5-dien-1-one: Contains a methylthio group instead of fluorine atoms.
Uniqueness
4-tert-Butyl-6,6-difluorocyclohexa-2,4-dien-1-one is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated analogs .
Properties
CAS No. |
143771-04-4 |
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Molecular Formula |
C10H12F2O |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-tert-butyl-6,6-difluorocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H12F2O/c1-9(2,3)7-4-5-8(13)10(11,12)6-7/h4-6H,1-3H3 |
InChI Key |
QEKBTPXLDICFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(C(=O)C=C1)(F)F |
Origin of Product |
United States |
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